Acetic acid arachidonyl ester
Overview
Description
Acetic acid arachidonyl ester, also known as arachidonyl acetate, is a lipid-derived bioactive molecule with the molecular formula C22H36O2 and a molecular weight of 332.52 g/mol . This compound is an ester formed from arachidonic acid and acetic acid. It is a liquid at room temperature and is known for its potential therapeutic applications.
Mechanism of Action
Target of Action
Arachidonyl acetate, also known as acetic acid arachidonyl ester, primarily targets the cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, thromboxanes, and leukotrienes , which are crucial bioactive lipids that play diverse roles in the peripheral somatosensory system .
Mode of Action
Arachidonyl acetate interacts with its targets, the COX enzymes, leading to the production of arachidonic acid-derived prostaglandins .
Biochemical Pathways
Arachidonyl acetate is involved in the arachidonic acid pathway . This pathway describes the biosynthesis of eicosanoids from arachidonic acid, including its formation from omega-6 polyunsaturated fatty acids (PUFAs) and the synthesis of eicosanoids from eicosapentaenoic acid (EPA) including its formation from omega-3 PUFAs . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation .
Result of Action
The action of arachidonyl acetate results in the generation of numerous bioactive metabolites of critical importance for the immune system . These include inflammation in response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action, efficacy, and stability of arachidonyl acetate can be influenced by various environmental factors. For instance, studies have proposed that the effects of related compounds as anti-anxiety molecules strongly depended on environmental conditions . .
Biochemical Analysis
Biochemical Properties
It is known that it is a part of a new class of molecules, the arachidonyl amino acids . These molecules have been found to possess biological activity .
Cellular Effects
It is known that the conjugate of arachidonic acid and glycine, a related compound, is present in bovine and rat brain as well as other tissues . This suggests that Acetic Acid Arachidonyl Ester may also have significant effects on cellular processes.
Molecular Mechanism
It is known that related compounds, such as the conjugate of arachidonic acid and glycine, can suppress inflammatory pain . This suggests that this compound may also interact with biomolecules and exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid arachidonyl ester can be synthesized through esterification, a reaction between a carboxylic acid (arachidonic acid) and an alcohol (acetic acid) in the presence of a mineral acid catalyst . The reaction is typically carried out by heating the reactants to facilitate the formation of the ester and water as a byproduct. The reaction is reversible and does not go to completion without removing the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids to improve the reaction efficiency . The use of phase transfer catalysts, such as quaternary ammonium salts, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid arachidonyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Arachidonic acid and acetic acid.
Oxidation: Various oxidized metabolites, including prostaglandins and leukotrienes.
Scientific Research Applications
Acetic acid arachidonyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Arachidonic acid: The parent compound of acetic acid arachidonyl ester, involved in similar metabolic pathways.
Arachidonyl ethanolamide (Anandamide): Another ester of arachidonic acid, known for its role in the endocannabinoid system.
Arachidonyl glycerol (2-AG): A glycerol ester of arachidonic acid, also part of the endocannabinoid system.
Uniqueness
This compound is unique due to its specific ester linkage with acetic acid, which influences its hydrolysis rate and subsequent release of arachidonic acid. This property makes it a valuable compound for studying the controlled release of bioactive lipids and their effects on cellular processes.
Properties
IUPAC Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFFTAYULCRTQ-ZKWNWVNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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